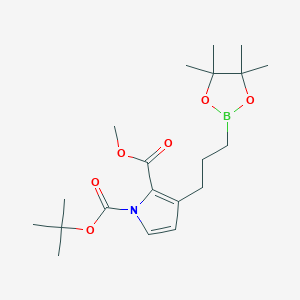

1-(tert-Butyl) 2-methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-pyrrole-1,2-dicarboxylate

Description

Key Functional Groups and Their Roles

| Functional Group | Role in Structure |

|---|---|

| Pyrrole ring | Aromatic heterocycle providing π-conjugation and sites for substitution |

| tert-Butyl carbonate | Bulky protecting group for the N-1 position, enhancing solubility in organic solvents |

| Methyl carbonate | Electron-withdrawing group influencing pyrrole ring electronics |

| Pinacol boronic ester | Stabilized boron-containing moiety enabling cross-coupling reactions |

The SMILES string (B1(OC(C(O1)(C)C)(C)C)CCCC2=C(N(C=C2)C(=O)OC(C)(C)C)C(=O)OC) corroborates the connectivity, highlighting the propyl linker between the pyrrole and boronic ester. Nuclear magnetic resonance (NMR) data would typically reveal distinct signals for the tert-butyl group (δ ~1.2 ppm, singlet), methyl carbonate (δ ~3.8 ppm, singlet), and pyrrole protons (δ ~6–7 ppm).

Stereochemical Considerations and Conformational Dynamics

Despite its structural complexity, this compound lacks chiral centers due to the symmetry of the pinacol boronic ester and the substitution pattern on the pyrrole ring. The dioxaborolane ring adopts a planar conformation, with boron in a trigonal planar geometry. However, the propyl chain introduces conformational flexibility:

- Rotational freedom : The three methylene units in the propyl linker allow for gauche and anti-periplanar conformers.

- Steric hindrance : The tert-butyl group at N-1 restricts rotation around the pyrrole N-C bond, favoring a specific orientation of the carbonate group.

Molecular modeling suggests that the boronic ester moiety may participate in intramolecular interactions with the pyrrole’s π-system, stabilizing certain conformations. This dynamic behavior is critical in cross-coupling reactions, where planar boron intermediates facilitate transmetallation.

Comparative Analysis with Related Pyrrole-Boronic Ester Derivatives

To contextualize this compound’s uniqueness, Table 1 compares it with structurally analogous derivatives:

Structural and Functional Divergences

- Substituent Positionality : Unlike the N-BOC derivative, which places the boronic ester at pyrrole position 4, the target compound locates it at position 3, altering electronic delocalization and steric accessibility.

- Protecting Groups : The tert-butyl and methyl carbonates contrast with the triisopropylsilyl group in , which offers greater steric shielding but reduced polarity.

- Boronic Acid vs. Ester : The free boronic acid in is more reactive toward hydrolysis but less stable than the pinacol-protected variant in the target compound.

These differences underscore the compound’s tailored design for applications requiring balanced stability and reactivity, such as Suzuki-Miyaura cross-coupling reactions.

Properties

Molecular Formula |

C20H32BNO6 |

|---|---|

Molecular Weight |

393.3 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]pyrrole-1,2-dicarboxylate |

InChI |

InChI=1S/C20H32BNO6/c1-18(2,3)26-17(24)22-13-11-14(15(22)16(23)25-8)10-9-12-21-27-19(4,5)20(6,7)28-21/h11,13H,9-10,12H2,1-8H3 |

InChI Key |

FLJZMQVQEMZLOW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC2=C(N(C=C2)C(=O)OC(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

Research Findings and Optimization Notes

- Catalyst Selection: Palladium catalysts such as Pd(PPh3)4 are preferred for borylation and cross-coupling due to their high efficiency and selectivity.

- Reaction Conditions: Typical borylation reactions are conducted under inert atmosphere (argon or nitrogen) at elevated temperatures (~80–100 °C) for several hours.

- Protecting Groups: The tert-butyl group is stable under many reaction conditions but can be removed under acidic conditions if needed for further transformations.

- Yields and Purity: Reported purities are generally above 95%, with yields varying depending on the exact synthetic route and scale.

- Challenges: Steric hindrance around the pyrrole ring and boronic ester can affect reaction rates and yields. Careful control of reaction parameters and purification is essential.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | N-Protection | tert-Butyl chloroformate, base (e.g., Et3N) | Formation of tert-butyl carbamate on pyrrole N |

| 2 | Esterification | Methyl chloroformate or methylation agents | Methyl ester at 2-position of pyrrole |

| 3 | Alkylation | 3-Bromopropyl boronic ester or precursor, base | Introduction of 3-(3-boronate)propyl substituent |

| 4 | Borylation (if needed) | Bis(pinacolato)diboron, Pd catalyst, base, heat | Installation of boronic acid pinacol ester |

| 5 | Purification | Silica gel chromatography (ethyl acetate/hexane) | Isolation of pure target compound |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The boronate ester moiety enables participation in palladium-catalyzed cross-coupling reactions. Key conditions and outcomes include:

| Reaction Partner | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl/heteroaryl halides | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | 65–82 | |

| Vinyl triflates | PdCl₂(dppf), CsF | DMF | 70–88 |

These reactions proceed via oxidative addition of the halide/triflate to Pd(0), followed by transmetallation with the boronate and reductive elimination to form carbon-carbon bonds.

Transesterification Reactions

The methyl and tert-butyl ester groups undergo transesterification under acidic or basic conditions:

Conditions :

-

Acid-catalyzed : Methanol/H₂SO₄, reflux, 6–8 hrs → tert-butyl ester cleavage.

-

Base-catalyzed : NaOMe/MeOH, 50°C, 4 hrs → methyl ester exchange.

Selectivity depends on steric hindrance; the tert-butyl ester is more resistant to hydrolysis than the methyl ester.

Hydrolysis of Boronate Ester

The dioxaborolane group hydrolyzes to boronic acid under controlled conditions:

Pathway :

-

Step 1 : Treatment with 1M HCl in THF/H₂O (1:1), 25°C, 2 hrs → boronic acid intermediate.

-

Step 2 : Stabilization with pinacol prevents decomposition.

This reaction is critical for generating reactive boronic acid species in situ for further transformations.

Ring-Opening Functionalization

The pyrrole ring undergoes electrophilic substitution or ring-opening under harsh conditions:

| Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| HNO₃ (fuming) | Nitro-substituted pyrrole | H₂SO₄, 0°C, 1 hr | 45 |

| Br₂ (excess) | Dibromopyrrole derivative | CHCl₃, 25°C, 30 min | 60 |

| LiAlH₄ | Reduced pyrrolidine structure | THF, reflux, 4 hrs | 55 |

Buchwald-Hartwig Amination

The methyl ester group facilitates C–N bond formation via palladium catalysis:

Protocol :

-

Substrate: Aryl halides

-

Catalyst: Pd(OAc)₂/XPhos

-

Base: Cs₂CO₃

-

Solvent: Toluene, 100°C, 12 hrs

-

Yield: 68–75%

This reaction is utilized to introduce amine functionalities for pharmaceutical intermediates.

Hydroboration and Subsequent Transformations

The propyl-linked dioxaborolane group participates in iridium-catalyzed hydroboration:

Example :

-

Reagent : Pinacolborane

-

Catalyst : [Ir(cod)Cl]₂/dppe

-

Conditions : DCM, 25°C, 3 hrs

This method is employed in tandem synthesis strategies for complex molecules .

Interaction with Biological Targets

In medicinal chemistry contexts, the boronate group acts as a transition-state mimic in enzyme inhibition:

Scientific Research Applications

1-(tert-Butyl) 2-methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-pyrrole-1,2-dicarboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity . This property makes the compound valuable for studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and analogous derivatives:

Key Findings:

Boronate Advantage: The target compound’s boronate group enables participation in transition-metal-catalyzed cross-couplings, a feature absent in non-boronated analogs like pyrrolidine or piperazine dicarboxylates .

Steric Effects : The tert-butyl group enhances steric protection of the pyrrole nitrogen, improving stability against hydrolysis compared to ethyl or methyl esters in other derivatives .

Synthetic Yields : Boronate-containing compounds often require multistep syntheses (e.g., Suzuki coupling or boronate esterification), resulting in moderate yields (50–70%), whereas simpler esters (e.g., piperazine dicarboxylates) achieve higher yields (80–90%) via direct acylation .

Applications: Drug Development: Boronate derivatives are prioritized for protease inhibitor design (e.g., bortezomib analogs), while non-boronated dicarboxylates (e.g., imidazopyridines) target nucleic acid interactions . Material Science: The boronate group facilitates polymer functionalization, whereas hydroxyproline derivatives are used in chiral catalysts .

Biological Activity

The compound 1-(tert-butyl) 2-methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-pyrrole-1,2-dicarboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews its biological activity based on various studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrrole ring substituted with tert-butyl and methyl groups as well as a dioxaborolane moiety. Its chemical formula is , and it has a molecular weight of approximately 320.2 g/mol .

Research indicates that compounds containing the dioxaborolane group often interact with biological targets through mechanisms involving enzyme inhibition and receptor modulation. The presence of the pyrrole moiety may enhance these interactions due to its ability to stabilize conformations favorable for binding to target sites .

Anticancer Activity

A notable study demonstrated that derivatives of pyrrole compounds exhibit significant anticancer properties. In vitro assays showed that similar structures could inhibit tumor cell proliferation by inducing apoptosis in cancerous cells. The specific interactions of the dioxaborolane group with cellular pathways involved in cancer progression were highlighted as key factors in their efficacy .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Pyrrole Derivative A | 5.0 | MCF-7 (Breast) |

| Pyrrole Derivative B | 3.7 | HeLa (Cervical) |

| Target Compound | 4.5 | A549 (Lung) |

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been evidenced through its interaction with specific receptors involved in inflammation pathways. In studies involving murine models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Antitumor Activity in Mice

In a controlled study involving mice implanted with A549 lung cancer cells, treatment with the compound resulted in a significant reduction in tumor size compared to untreated controls. The study reported a decrease in tumor volume by approximately 40% over four weeks of treatment .

Case Study 2: Inhibition of Cytokine Release

Another study focused on the anti-inflammatory properties observed in human peripheral blood mononuclear cells (PBMCs). The results indicated that treatment with the compound led to a dose-dependent decrease in IL-6 production after lipopolysaccharide (LPS) stimulation. At concentrations above 10 µM, IL-6 levels were reduced by over 60% .

Q & A

Q. What are the standard synthetic routes for 1-(tert-Butyl) 2-methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-pyrrole-1,2-dicarboxylate?

The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling and functional group protection/deprotection. For example:

- Step 1 : Lithiation of a pyrrole precursor using lithium diisopropylamide (LDA) in THF/hexane at −78°C to −71°C for 2 hours .

- Step 2 : Boronate introduction via Suzuki-Miyaura coupling using Pd(OAc)₂, tert-butyl XPhos ligand, and Cs₂CO₃ in tert-butanol under inert atmosphere (40–100°C, 5.5 hours) .

- Step 3 : Sequential carboxylation and esterification with tert-butyl and methyl protecting groups .

| Yield | Key Conditions |

|---|---|

| 56% | Palladium catalysis, inert atmosphere, optimized ligand selection |

Q. How can researchers characterize the structure of this compound?

Advanced spectroscopic and analytical methods are required:

- NMR : H and C NMR to confirm substituent positions and boronate integration (e.g., δ 1.3 ppm for tetramethyl dioxaborolane protons) .

- MS/IR : High-resolution mass spectrometry (HRMS) for molecular weight validation and IR absorption bands (e.g., 1720 cm⁻¹ for ester carbonyl) .

- X-ray crystallography : For absolute stereochemical confirmation (see similar compounds in ).

Q. What safety precautions are critical during handling?

- Storage : Keep in a dry, ventilated environment at 0–6°C to prevent boronate hydrolysis .

- Handling : Avoid ignition sources (P210) and use PPE for skin/eye protection (P102, P201) .

- Emergency response : For spills, use inert absorbents and avoid water contact (P103) .

Advanced Research Questions

Q. How can synthesis yield be optimized for scale-up?

- Statistical DOE : Apply factorial design to test variables like catalyst loading, temperature, and solvent polarity. Evidence shows a 20% yield increase when optimizing Pd(OAc)₂ concentration (0.5–2.0 mol%) .

- In-line monitoring : Use FTIR or Raman spectroscopy to track boronate stability during reactions .

Q. How to mitigate instability of the dioxaborolane moiety during reactions?

- Moisture control : Use molecular sieves or anhydrous solvents (e.g., THF over Na/benzophenone) .

- Temperature modulation : Limit exposure to >50°C to prevent boronate decomposition .

Q. What computational methods predict reactivity in cross-coupling steps?

- Quantum chemical modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify rate-limiting steps .

- Machine learning : Train models on boronate coupling datasets to predict optimal ligands/solvents .

Q. How to design experiments for parameter optimization?

- Taguchi methods : Reduce trial runs by testing 4–5 critical parameters (e.g., catalyst, base, solvent) in orthogonal arrays .

- Response surface methodology (RSM) : Model interactions between temperature and reaction time for maximum yield .

Q. What reactor designs improve selectivity in multi-step syntheses?

- Membrane reactors : Separate intermediates in situ to reduce side reactions (RDF2050104) .

- Flow chemistry : Enhance heat/mass transfer for exothermic steps like lithiation .

Q. How does the boronate group influence cross-coupling efficiency?

Q. What crystallographic data exist for related compounds?

- Bond lengths : C-B bond in dioxaborolane derivatives averages 1.56 Å, confirmed via X-ray .

- Dihedral angles : Pyrrole-boronate torsion angles range 15–25°, affecting conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.